3-Chloro-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Chloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a chloro group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxybenzenesulfonyl chloride can be synthesized through the chlorination of 4-methoxybenzenesulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
4-Methoxybenzenesulfonyl chloride+SOCl2→3-Chloro-4-methoxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., tetrahydrofuran) are employed.
Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Scientific Research Applications
3-Chloro-4-methoxybenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the modification of biomolecules such as peptides and proteins, enabling the study of their structure and function.
Medicine: It is employed in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid (HCl).
Molecular Targets and Pathways:
Nucleophilic Attack: The nucleophile attacks the sulfur atom in the sulfonyl chloride group, leading to the formation of a tetrahedral intermediate.
Elimination of HCl: The intermediate collapses, resulting in the formation of the sulfonylated product and the release of HCl.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
4-Methoxybenzenesulfonyl chloride: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-4-methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group, which can influence its reactivity and solubility properties.
4-Chlorobenzenesulfonyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness: The presence of both chloro and methoxy groups in this compound provides a unique combination of electronic and steric effects, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTPXDWZAKJPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587990 | |
Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22952-43-8 | |
Record name | 3-Chloro-4-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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